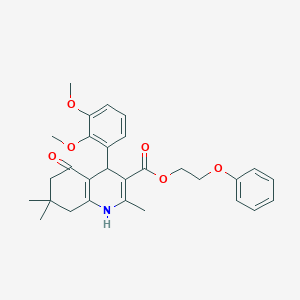![molecular formula C20H30N2O B5151363 1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5151363.png)
1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone, also known as CP 55940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Applications De Recherche Scientifique
1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940 has been studied for its potential therapeutic applications in a variety of medical conditions, including pain management, epilepsy, and neurodegenerative diseases. It has also been investigated for its potential use as an anti-cancer agent.
Mécanisme D'action
1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940 acts on the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, mood, appetite, and immune function. It binds to the CB1 and CB2 receptors, which are found throughout the body, and activates these receptors to produce its effects.
Biochemical and Physiological Effects:
1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940 has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-convulsant properties. It has also been shown to have neuroprotective effects and to reduce the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940 is its potency, which allows for the use of smaller doses in experiments. However, its complex synthesis method and limited availability can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940 and to identify any potential side effects or limitations of its use.
In conclusion, 1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940 is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. Its complex synthesis method and limited availability can make it difficult to obtain for research purposes, but its potency and variety of effects make it an attractive candidate for further study.
Méthodes De Synthèse
1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940 is synthesized through a multi-step process that involves the reaction of 4-(4-cyclooctyl-1-piperazinyl)aniline with ethyl chloroformate in the presence of a base. The resulting product is then treated with lithium aluminum hydride to reduce the carbonyl group, followed by acetylation with acetic anhydride to produce 1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone 55940.
Propriétés
IUPAC Name |
1-[4-(4-cyclooctylpiperazin-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-17(23)18-9-11-20(12-10-18)22-15-13-21(14-16-22)19-7-5-3-2-4-6-8-19/h9-12,19H,2-8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEPEWKFXSGNKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Cyclooctyl-1-piperazinyl)phenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5151311.png)

![1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide](/img/structure/B5151317.png)
![N-[5-(1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5151319.png)
![3-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5151324.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B5151336.png)

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5151349.png)
![5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151367.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5151376.png)
![N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}benzamide](/img/structure/B5151378.png)
